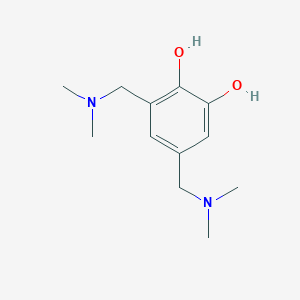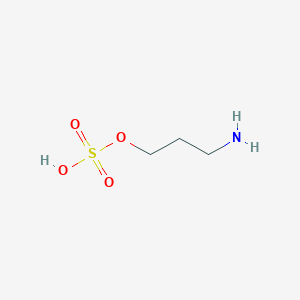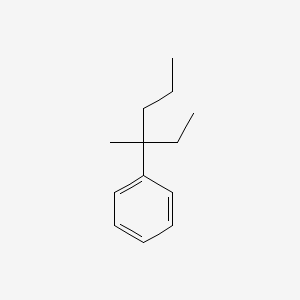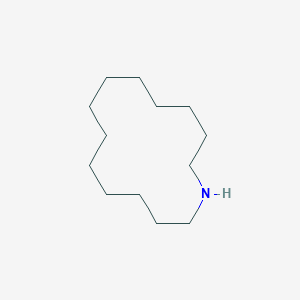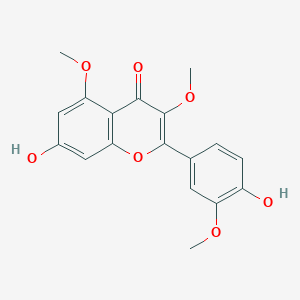
Quercetin 3,5,3'-trimethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quercetin 3,5,3’-trimethyl ether is a derivative of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and grains. This compound is known for its enhanced solubility and bioavailability compared to its parent molecule, quercetin. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quercetin 3,5,3’-trimethyl ether typically involves the methylation of quercetin. One common method is the reaction of quercetin with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at ambient temperature. This reaction selectively methylates the hydroxyl groups at the 3, 5, and 3’ positions .
Industrial Production Methods: Industrial production of quercetin 3,5,3’-trimethyl ether may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Quercetin 3,5,3’-trimethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent flavonoid or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate quercetin .
Wissenschaftliche Forschungsanwendungen
Quercetin 3,5,3’-trimethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound is investigated for its antioxidant and anti-inflammatory properties, which are relevant in cellular and molecular biology studies.
Medicine: Research explores its potential therapeutic effects, including anti-cancer, anti-diabetic, and neuroprotective activities.
Wirkmechanismus
The mechanism of action of quercetin 3,5,3’-trimethyl ether involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory enzymes and cytokines, reducing inflammation.
Molecular Targets: It targets enzymes such as quinone reductase 2 (QR2) and pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Vergleich Mit ähnlichen Verbindungen
Quercetin 3,5,3’-trimethyl ether is compared with other methylated quercetin derivatives:
Rhamnetin (7-O-methylquercetin): Known for its anti-inflammatory properties.
Isorhamnetin (3’-O-methylquercetin): Exhibits antioxidant and anti-cancer activities.
Tamaraxetin (4’-O-methylquercetin): Studied for its hepatoprotective effects.
Azaleatin (5-O-methylquercetin): Noted for its anti-ulcer properties.
Uniqueness: Quercetin 3,5,3’-trimethyl ether is unique due to its specific methylation pattern, which enhances its solubility and bioavailability, making it more effective in various applications compared to its parent compound and other methylated derivatives .
Eigenschaften
Molekularformel |
C18H16O7 |
|---|---|
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,5-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-12-6-9(4-5-11(12)20)17-18(24-3)16(21)15-13(23-2)7-10(19)8-14(15)25-17/h4-8,19-20H,1-3H3 |
InChI-Schlüssel |
VGKWUQZAFRYZOU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


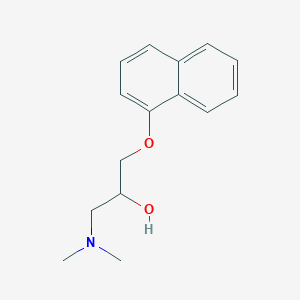

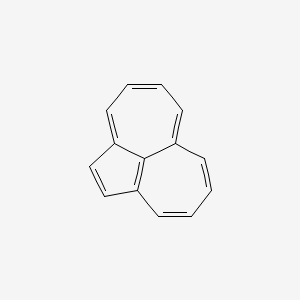
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
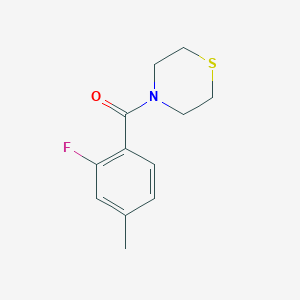
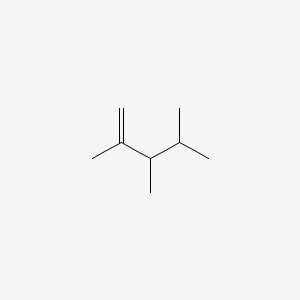
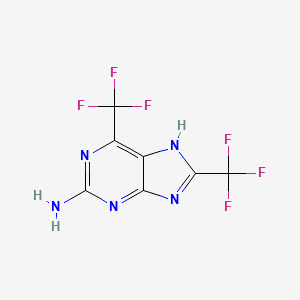
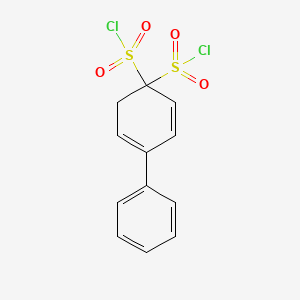
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
